1-Amino-3-(pyridin-3-yl)propan-2-ol
Description
1-Amino-3-(pyridin-3-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent at the third carbon of a propan-2-ol backbone and an amino group at the first carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and hydrogen-bonding capacity from the amino and hydroxyl groups.
Properties
CAS No. |
1226016-52-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
1-amino-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H12N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6,8,11H,4-5,9H2 |
InChI Key |
QDQIFFYDUNWKKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CC(CN)O |
Synonyms |
1-aMino-3-(pyridin-3-yl)propan-2-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridine-Based Analogues
3-(2-Aminopyridin-3-yl)propan-1-ol
- Structure: Pyridin-3-yl with an amino group at position 2; propan-1-ol chain.
- Key Differences: The amino group is on the pyridine ring rather than the propanol chain, and the hydroxyl group is at position 1 (vs. position 2 in the target compound).
- Implications : Altered hydrogen-bonding interactions and solubility. Listed in catalogs for synthetic applications but lacks reported bioactivity .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Structure : 5-Fluoro substitution on the pyridine ring; propan-1-ol chain.
- Key Differences : Fluorine enhances electronegativity and metabolic stability. Molecular weight (170.18 g/mol) is higher than the target compound (152.19 g/mol) .
- Applications: Potential as a fluorinated building block for drug candidates, though bioactivity data are unavailable.
1-Amino-2-(pyridin-3-yl)propan-2-ol
Heterocyclic and Aromatic Analogues
1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
- Structure: Dihydroisoquinoline substituent instead of pyridine.
- Applications: Used in European patent applications (e.g., EP 4 219 465 A2) as an intermediate for synthesizing kinase inhibitors or antiviral agents. The dihydroisoquinoline group may enhance π-π stacking in target binding .
1-Amino-3-(4-bromophenoxy)propan-2-ol
- Structure: Bromophenoxy substituent instead of pyridine.
c. Quinoline-Piperidine Derivative (Compound 7 in )
- Structure: Complex scaffold with quinoline and piperidine moieties attached to the amino propanol core.
- Bioactivity : Identified as a potent respiratory syncytial virus (RSV) fusion inhibitor (EC₅₀ = 12 nM), highlighting the importance of extended aromatic systems for antiviral activity. The target compound’s simpler structure may lack comparable potency but could serve as a starting point for optimization .
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